molecular formula C13H15N3O2S B274992 Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Número de catálogo B274992
Peso molecular: 277.34 g/mol
Clave InChI: OSCSKMCXKSPVHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer, and since then has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can inhibit the proliferation of T cells, B cells, and natural killer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate for lab experiments is its specificity for JAK3, which allows for the selective inhibition of JAK3-dependent cytokine signaling pathways. However, one limitation of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical utility.

Direcciones Futuras

There are several potential future directions for research on Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, there is ongoing research on the use of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in combination with other immunomodulatory agents, such as monoclonal antibodies, for the treatment of autoimmune diseases.

Métodos De Síntesis

The synthesis of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves several steps, starting with the reaction of 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with cyclopropylamine to yield the corresponding amide. The amide is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. The final compound is obtained by treating the ethyl ester with hydrochloric acid.

Aplicaciones Científicas De Investigación

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.

Propiedades

Nombre del producto

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Fórmula molecular

C13H15N3O2S

Peso molecular

277.34 g/mol

Nombre IUPAC

ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-7(2)9-11(16-8-4-5-8)14-6-15-12(9)19-10/h6,8H,3-5H2,1-2H3,(H,14,15,16)

Clave InChI

OSCSKMCXKSPVHN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C

SMILES canónico

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.